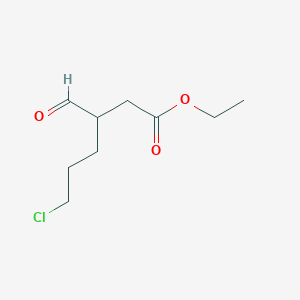
Ethyl 6-chloro-3-formylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-3-formylhexanoate is an organic compound with a complex structure that includes an ester functional group, a formyl group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-formylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-3-formylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-chloro-3-carboxyhexanoate.
Reduction: 6-chloro-3-hydroxyhexanoate.
Substitution: 6-amino-3-formylhexanoate (when using amines) .
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-3-formylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-3-formylhexanoate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of the compound’s structure, influencing its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-chlorohexanoate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Ethyl 3-formylhexanoate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
6-chloro-3-formylhexanoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
Uniqueness
Ethyl 6-chloro-3-formylhexanoate is unique due to the presence of both a formyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
112496-60-3 |
|---|---|
Fórmula molecular |
C9H15ClO3 |
Peso molecular |
206.66 g/mol |
Nombre IUPAC |
ethyl 6-chloro-3-formylhexanoate |
InChI |
InChI=1S/C9H15ClO3/c1-2-13-9(12)6-8(7-11)4-3-5-10/h7-8H,2-6H2,1H3 |
Clave InChI |
UFHGAVBAFLTNGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CCCCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


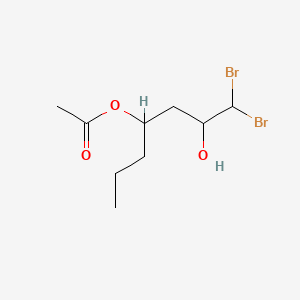
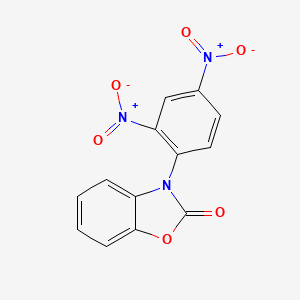
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)


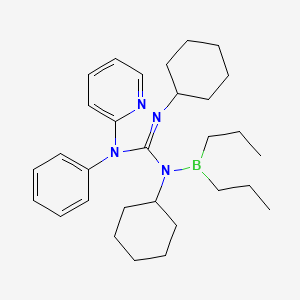
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
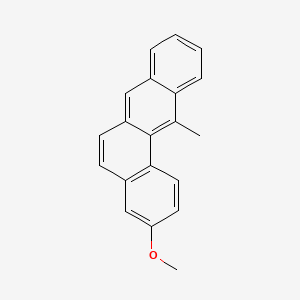
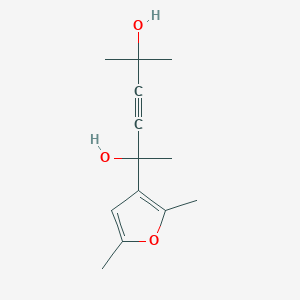
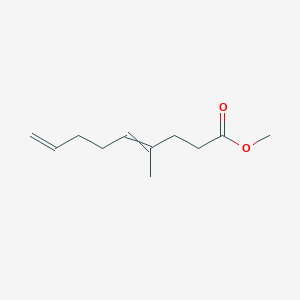
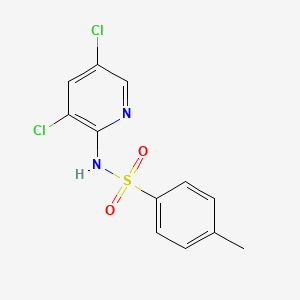
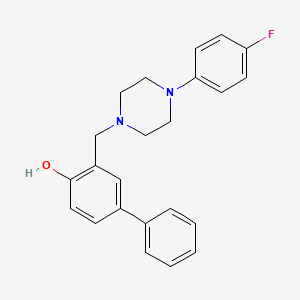
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
